molecular formula C18H19BrN2O3 B5769678 2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide

2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide

Cat. No.: B5769678
M. Wt: 391.3 g/mol
InChI Key: HPLDUFSPGUPGMG-UDWIEESQSA-N
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Description

2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide is a complex organic compound characterized by the presence of bromine, hydroxyl, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common method starts with the reaction of 4-bromobenzaldehyde with 2-propoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reacted with glycine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenylacetonitrile
  • 4-bromoacetophenone
  • 4-bromobenzaldehyde

Uniqueness

2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-2-11-24-16-6-4-3-5-14(16)12-20-21-18(23)17(22)13-7-9-15(19)10-8-13/h3-10,12,17,22H,2,11H2,1H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLDUFSPGUPGMG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=NNC(=O)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=N/NC(=O)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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